LM11A-31 vs. LM11A-24: Differential Rescue of Spatial Memory in an Alzheimer's Disease Mouse Model
In AβPP(L/S) transgenic mice, oral administration of LM11A-31 (50 mg/kg/day for 3 months) significantly prevented impairments in Morris water maze performance, whereas LM11A-24 at the same dose and duration did not [1]. Both compounds were orally bioavailable and reached brain concentrations sufficient for in vitro neuroprotection [1].
| Evidence Dimension | Cognitive performance (Morris water maze) |
|---|---|
| Target Compound Data | LM11A-31 prevented water maze deficits (p<0.05 vs. vehicle-treated APP mice) |
| Comparator Or Baseline | LM11A-24: No significant prevention of water maze deficits (p>0.05 vs. vehicle) |
| Quantified Difference | LM11A-31 rescued cognitive impairment; LM11A-24 did not |
| Conditions | AβPP(L/S) transgenic mice, oral 50 mg/kg/day for 3 months, tested at 9-11 months of age |
Why This Matters
Demonstrates that not all p75NTR ligands are functionally equivalent; LM11A-31 uniquely restores hippocampus-dependent spatial memory in a disease-relevant model, which is critical for selecting a tool compound for AD cognitive studies.
- [1] Nguyen TV, et al. Small molecule p75NTR ligands reduce pathological phosphorylation and misfolding of tau, inflammatory changes, cholinergic degeneration, and cognitive deficits in AβPP(L/S) transgenic mice. J Alzheimers Dis. 2014;42(2):459-483. View Source
